Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15921566
InChI: InChI=1S/C16H20N2O2/c1-5-11-8-7-9-12-14(11)17-10-13(15(12)18(3)4)16(19)20-6-2/h7-10H,5-6H2,1-4H3
SMILES:
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol

Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15921566

Molecular Formula: C16H20N2O2

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate -

Specification

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
IUPAC Name ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate
Standard InChI InChI=1S/C16H20N2O2/c1-5-11-8-7-9-12-14(11)17-10-13(15(12)18(3)4)16(19)20-6-2/h7-10H,5-6H2,1-4H3
Standard InChI Key MGZNAOMEGLBQIT-UHFFFAOYSA-N
Canonical SMILES CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate (C₁₈H₂₄N₂O₂) features a quinoline backbone substituted with three distinct functional groups (Figure 1):

  • A dimethylamino group (-N(CH₃)₂) at the 4-position, which enhances electron density and influences intermolecular interactions .

  • An ethyl group (-CH₂CH₃) at the 8-position, contributing to hydrophobic character and steric effects .

  • An ethyl ester (-COOCH₂CH₃) at the 3-position, critical for solubility and metabolic stability .

The molecular weight is 300.4 g/mol, and the compound exists as a pale-yellow crystalline solid at room temperature .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₈H₂₄N₂O₂
Molecular Weight300.4 g/mol
Melting Point112–114°C (predicted)
SolubilitySoluble in DMSO, ethanol, chloroform
LogP (Partition Coefficient)3.2 (estimated)

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step approach:

Step 1: Friedländer Quinoline Synthesis

A Friedländer reaction between o-aminoacetophenone derivatives and β-keto esters forms the quinoline core. For example, ethyl 4-chloro-3-oxobutanoate reacts with 2-amino-5-ethylacetophenone under acidic conditions to yield intermediate chloromethylquinoline derivatives .

Step 3: Purification

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1POCl₃, 80°C, 3 hours81%
2Dimethylamine, DMF, 90°C76%
3Ethanol, H₂SO₄, reflux83%

Biological Activities and Applications

Photophysical Properties

The compound exhibits strong fluorescence (λₑₘ = 450 nm) in polar solvents, making it a candidate for OLEDs and bioimaging probes . Quantum yield measurements in ethanol (Φ = 0.42) suggest utility in light-emitting applications .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

CompoundSubstituentsBioactivity (IC₅₀)
Ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate Cl at 8-positionHeLa: 9.8 μM
Ethyl 4-(diethylamino)-8-ethylquinoline-3-carboxylate Diethylamino at 4-positionMCF-7: 15.2 μM
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Br at 8-position, hydroxylAntiviral activity

Key findings:

  • Chloro/Bromo substituents enhance cytotoxicity but reduce solubility .

  • Diethylamino groups lower metabolic stability compared to dimethylamino .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the ethyl group to cyclopropyl or fluorinated chains may enhance bioavailability.

  • In Vivo Testing: Evaluate pharmacokinetics in murine models.

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